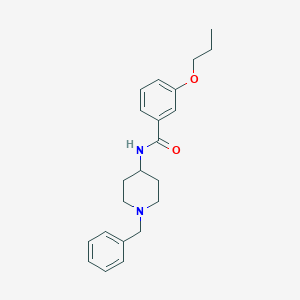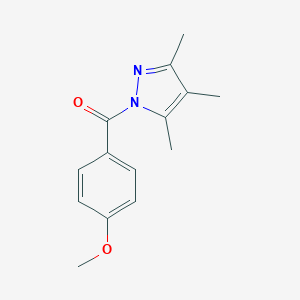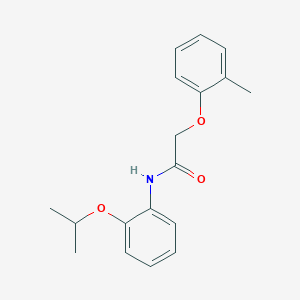![molecular formula C20H19N3O3S B268302 N-{4-[(2,6-dimethylanilino)sulfonyl]phenyl}isonicotinamide](/img/structure/B268302.png)
N-{4-[(2,6-dimethylanilino)sulfonyl]phenyl}isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(2,6-dimethylanilino)sulfonyl]phenyl}isonicotinamide, commonly known as Sunitinib, is a small molecule inhibitor of receptor tyrosine kinases (RTKs) that is used in the treatment of various types of cancer. Sunitinib was first approved by the FDA in 2006 for the treatment of gastrointestinal stromal tumors and advanced renal cell carcinoma. Since then, it has been approved for the treatment of other types of cancer, including pancreatic neuroendocrine tumors, and has shown promising results in clinical trials for the treatment of other malignancies.
Mécanisme D'action
Sunitinib's mechanism of action involves the inhibition of multiple N-{4-[(2,6-dimethylanilino)sulfonyl]phenyl}isonicotinamide, leading to the disruption of signaling pathways involved in tumor growth and angiogenesis. Specifically, Sunitinib inhibits the activation of VEGFR and PDGFR, which are crucial for angiogenesis and tumor growth. Additionally, Sunitinib inhibits c-KIT, which is involved in the growth and survival of various types of cancer cells.
Biochemical and Physiological Effects:
Sunitinib's inhibition of this compound leads to several biochemical and physiological effects. It reduces the production of pro-angiogenic factors and inhibits the growth of blood vessels, thereby limiting the blood supply to tumors. Additionally, Sunitinib triggers apoptosis in cancer cells and inhibits their proliferation, leading to a reduction in tumor size.
Avantages Et Limitations Des Expériences En Laboratoire
Sunitinib's broad-spectrum inhibition of N-{4-[(2,6-dimethylanilino)sulfonyl]phenyl}isonicotinamide makes it a valuable tool for studying the role of these receptors in cancer progression and angiogenesis. It has been used in numerous preclinical studies to investigate the mechanisms of tumor growth and to test the efficacy of novel anti-cancer therapies. However, Sunitinib's potency and specificity can also make it challenging to use in certain experiments, and its effects on non-tumor cells and tissues can complicate its interpretation.
Orientations Futures
Sunitinib has shown promise in the treatment of various types of cancer, and ongoing research is exploring its potential for use in combination with other anti-cancer therapies. Additionally, studies are investigating the mechanisms of resistance to Sunitinib and the development of novel therapies to overcome this resistance. Finally, research is exploring the potential of Sunitinib for use in the treatment of other diseases, such as Alzheimer's disease and pulmonary arterial hypertension.
In conclusion, Sunitinib is a small molecule inhibitor of N-{4-[(2,6-dimethylanilino)sulfonyl]phenyl}isonicotinamide that has shown promising results in the treatment of various types of cancer. Its broad-spectrum inhibition of this compound makes it a valuable tool for studying the mechanisms of tumor growth and angiogenesis, and ongoing research is exploring its potential for use in combination with other anti-cancer therapies and in the treatment of other diseases.
Méthodes De Synthèse
The synthesis of Sunitinib involves multiple steps, starting with the reaction of 2,6-dimethylaniline with chlorosulfonic acid to form 2,6-dimethyl-4-sulfonamidobenzenesulfonic acid. This intermediate is then reacted with isonicotinoyl chloride to form the isonicotinamide derivative, which is further reacted with 4-fluoro-3-nitrobenzoic acid to form the final product, Sunitinib.
Applications De Recherche Scientifique
Sunitinib has been extensively studied in preclinical and clinical settings for its anti-tumor activity and mechanism of action. It has been shown to inhibit multiple N-{4-[(2,6-dimethylanilino)sulfonyl]phenyl}isonicotinamide, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (c-KIT). By inhibiting these receptors, Sunitinib blocks critical signaling pathways involved in tumor growth, angiogenesis, and metastasis.
Propriétés
Formule moléculaire |
C20H19N3O3S |
|---|---|
Poids moléculaire |
381.4 g/mol |
Nom IUPAC |
N-[4-[(2,6-dimethylphenyl)sulfamoyl]phenyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H19N3O3S/c1-14-4-3-5-15(2)19(14)23-27(25,26)18-8-6-17(7-9-18)22-20(24)16-10-12-21-13-11-16/h3-13,23H,1-2H3,(H,22,24) |
Clé InChI |
YUTISZLIILSREH-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=NC=C3 |
SMILES canonique |
CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-propoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B268220.png)
![N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methylbenzamide](/img/structure/B268222.png)
![2,4-dichloro-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268224.png)
![2,4-dichloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B268225.png)
![2,4-dichloro-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268226.png)
![N-{4-[(dipropylamino)carbonyl]phenyl}-2-furamide](/img/structure/B268227.png)

![2-(4-isopropylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268231.png)
![2-[(2-Isopropoxyanilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B268232.png)

![2-(4-chlorophenoxy)-N-[3-(2-methoxyethoxy)phenyl]acetamide](/img/structure/B268236.png)
![3-isobutoxy-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B268239.png)
![4-[(anilinocarbonyl)amino]-N-(sec-butyl)benzenesulfonamide](/img/structure/B268241.png)